molecular formula C12H16N2O B1334877 2-Phenyl-1-(piperazin-1-yl)ethanone CAS No. 88372-33-2

2-Phenyl-1-(piperazin-1-yl)ethanone

Cat. No. B1334877
CAS RN: 88372-33-2
M. Wt: 204.27 g/mol
InChI Key: ZIZWHGCVLFSQBP-UHFFFAOYSA-N
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Description

2-Phenyl-1-(piperazin-1-yl)ethanone is a chemical compound that serves as a core structure for various derivatives with potential biological activities. It is characterized by the presence of a phenyl group attached to an ethanone moiety, which is further linked to a piperazine ring. This structure is a common motif in medicinal chemistry, as it is found in a range of compounds with diverse pharmacological properties .

Synthesis Analysis

The synthesis of derivatives of 2-Phenyl-1-(piperazin-1-yl)ethanone can be achieved through various methods. One approach involves the electrochemical oxidation of 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone in the presence of nucleophiles such as 2-mercaptobenzothiazole and 2-mercaptobenzoxazole, leading to arylthiobenzazoles . Another method includes a one-pot Biginelli reaction, where enaminones are synthesized by refluxing 1-[4-(piperazin/morpholin-1-yl) phenyl] ethan-1-one with dimethylformamide dimethylacetal (DMF-DMA) without any solvent, followed by a reaction with urea and substituted benzaldehydes to obtain dihydropyrimidinone derivatives . Additionally, a four-component cyclo condensation using diacetyl, aromatic aldehyde, 2-(piperazin-1-yl)ethanamine, and ammonium acetate with a sulfate/yttria catalyst in ethanol has been reported .

Molecular Structure Analysis

The molecular structure of derivatives of 2-Phenyl-1-(piperazin-1-yl)ethanone has been confirmed through various techniques such as single-crystal X-ray crystallography, which has been used to determine the three-dimensional structure of enaminones and other related compounds . Density functional theory (DFT) calculations have also been employed to understand the reactive sites for electrophilic and nucleophilic attacks .

Chemical Reactions Analysis

The electrochemical synthesis of phenylpiperazine derivatives involves the oxidation of 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone to form quinone-imine, which then participates in a Michael addition reaction with arylsulfinic acids, leading to new phenylpiperazine derivatives . Another example of a chemical reaction is the microwave-assisted click cyclocondensation of 2-azido-1-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone with phenyl acetylene, resulting in 1,2,3-triazole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Phenyl-1-(piperazin-1-yl)ethanone derivatives are influenced by their molecular structure. The piperazine ring often adopts a chair conformation, which can be crucial for the biological activity of these compounds . The presence of various substituents on the phenyl ring and the piperazine nitrogen atoms can significantly alter the lipophilicity, solubility, and overall pharmacokinetic profile of these molecules . The intermolecular interactions, such as hydrogen bonding, are also important for the crystal packing and stability of these compounds, as revealed by Hirshfeld surface analysis .

Scientific Research Applications

Antipsychotic Activity

Research on 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanones, structurally related to 2-Phenyl-1-(piperazin-1-yl)ethanone, reveals their potential as antipsychotics. They exhibit considerable anti-dopaminergic and anti-serotonergic activity, with certain derivatives showing a notable antipsychotic profile and lower potency for catalepsy induction. The findings correlate with computational studies, including docking studies in designing compounds with a human dopamine D2 receptor model (Bhosale et al., 2014).

Anticancer Activity

Compounds related to 2-Phenyl-1-(piperazin-1-yl)ethanone, specifically 1,2,4-triazine derivatives with a piperazine amide moiety, have been studied for their anticancer activities. Certain derivatives showed promising antiproliferative effects against breast cancer cells, comparable to the efficacy of cisplatin (Yurttaş et al., 2014).

Antimicrobial Activity

Several studies have demonstrated the antimicrobial potential of compounds structurally similar to 2-Phenyl-1-(piperazin-1-yl)ethanone. One study synthesized chalcones containing piperazine or 2,5-dichlorothiophene moiety, revealing significant activity against Gram-positive bacteria and Candida albicans (Tomar et al., 2007). Another research synthesized azole-containing piperazine derivatives, demonstrating moderate to significant antibacterial and antifungal activities in vitro (Gan et al., 2010).

Antifungal Activity of Metal Complexes

Research into metal complexes of ligands related to 2-Phenyl-1-(piperazin-1-yl)ethanone showed enhanced antifungal activity compared to the ligand alone. This indicates the potential of metal complexes in developing new antifungal agents (Raj & Patel, 2015).

Synthesis and Characterization

Studies have also focused on the synthesis and characterization of derivatives of 2-Phenyl-1-(piperazin-1-yl)ethanone. These include research on microwave-assisted synthesis, crystal structure analysis, and computational studies to understand their reactivity and stability (Nematollahi & Amani, 2011).

Conformational and Vibrational Studies

Computational assessment of biochemical properties and vibrational assignments for synthesized derivatives related to 2-Phenyl-1-(piperazin-1-yl)ethanone provided insights into their potential pharmacological activities and degradation likelihood in aqueous solutions (Onawole et al., 2017).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

2-phenyl-1-piperazin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c15-12(14-8-6-13-7-9-14)10-11-4-2-1-3-5-11/h1-5,13H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIZWHGCVLFSQBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60386837
Record name 1-(phenylacetyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60386837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenyl-1-(piperazin-1-yl)ethanone

CAS RN

88372-33-2
Record name 1-(phenylacetyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60386837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The procedures of Example 1 were followed except that phenyl acetic acid (3.4 grams, 25 mmole), piperazine (4.3 grams, 50 mmole) and 1,1,1,3,3,3-hexamethyldisilazane (4.0 grams, 25 mmole) were reacted for 5 hours under 110° C. After extraction purification, 4.2 grams of Compound 10 was obtained. Yield: 82%.
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step Two
Quantity
4 g
Type
reactant
Reaction Step Three
Yield
82%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
N Agrawal, J Machhi, V Rathwa, AM Kanhed, S Patel… - RSC …, 2016 - pubs.rsc.org
The 6,7-dimethoxyquinazoline scaffold was further explored to provide dual acting α1- and AT1-receptor antagonists by synthesizing a series of derivatives and biologically evaluating …
Number of citations: 3 pubs.rsc.org
F Gessier, I Preuss, H Yin, MM Rosenkilde… - Journal of medicinal …, 2014 - ACS Publications
Oxysterols have recently been identified as natural ligands for a G protein-coupled receptor called EBI2 (aka GPR183) ( Nature 2011 , 475 , 524 ; 519 ). EBI2 is highly expressed in …
Number of citations: 52 pubs.acs.org
SK Verma, R Ghorpade, A Pratap, MP Kaushik - Green chemistry, 2012 - pubs.rsc.org
A highly efficient and green protocol for monoacylation of symmetrical diamines and chemoselective acylation of primary amines of unsymmetrical diamines has been developed. …
Number of citations: 31 pubs.rsc.org

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